
Bis(triphenylphosphoranylidene)-ammonium azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triphenylphosphoranylidene)-ammonium azide is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound consists of a central ammonium ion coordinated to two triphenylphosphoranylidene groups and an azide ion. Its distinct configuration allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylphosphoranylidene)-ammonium azide typically involves the reaction of triphenylphosphine with an ammonium salt and an azide source. One common method is to react triphenylphosphine with ammonium chloride and sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide component.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triphenylphosphoranylidene)-ammonium azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming various nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to form amines, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted nitrogen compounds.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Primary amines.
Wissenschaftliche Forschungsanwendungen
Bis(triphenylphosphoranylidene)-ammonium azide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(triphenylphosphoranylidene)-ammonium azide primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy . In reduction reactions, the azide group is reduced to an amine, often through the transfer of electrons from a reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to bis(triphenylphosphoranylidene)-ammonium azide include other azide-containing compounds and phosphoranylidene derivatives. Some examples are:
Triphenylphosphine azide: Similar in structure but lacks the ammonium ion.
Tetraphenylphosphonium azide: Contains a phosphonium ion instead of an ammonium ion.
Bis(triphenylphosphoranylidene)-ammonium chloride: Similar structure but with a chloride ion instead of an azide.
The uniqueness of this compound lies in its combination of the azide group with the bis(triphenylphosphoranylidene) structure, which imparts distinct reactivity and applications .
Eigenschaften
Molekularformel |
C36H30N4P2 |
|---|---|
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
bis(triphenyl-λ5-phosphanylidene)azanium;azide |
InChI |
InChI=1S/C36H30NP2.N3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-3-2/h1-30H;/q+1;-1 |
InChI-Schlüssel |
YKEHTGWXTQHAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[N-]=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


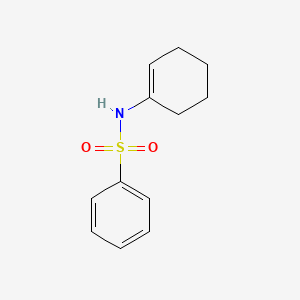
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
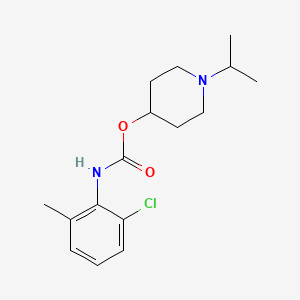
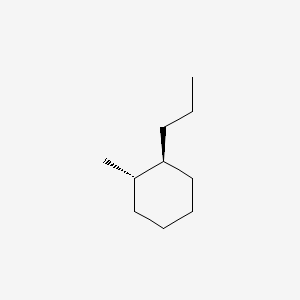
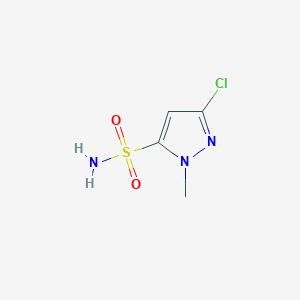

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)

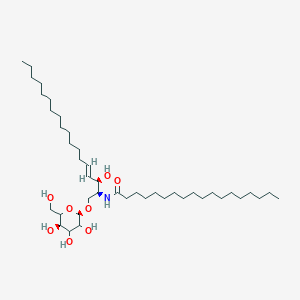

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)



